Valbenazine dihydrochloride is classified as a small molecule drug. It belongs to the category of VMAT2 inhibitors, which are designed to modulate neurotransmitter release, particularly dopamine, to alleviate symptoms associated with tardive dyskinesia. The compound is synthesized from tetrabenazine, a related drug used for other movement disorders, by modifying its structure to enhance selectivity and reduce side effects.
The synthesis of valbenazine dihydrochloride involves several key steps that ensure high yield and purity. Recent patents describe various synthetic pathways, including:
Valbenazine dihydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is ·, indicating it contains two hydrochloride ions per molecule.
Valbenazine undergoes various chemical reactions during its synthesis:
Valbenazine acts primarily by inhibiting VMAT2, leading to decreased vesicular storage of dopamine. This results in lower dopamine release into the synaptic cleft, which helps mitigate the abnormal movements characteristic of tardive dyskinesia.
Valbenazine dihydrochloride is primarily used in clinical settings for:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8